3-Amino-4-bromoisoquinolin-1(2H)-one
Description
Significance of the Isoquinolinone Scaffold in Modern Organic Chemistry
The isoquinolinone skeleton is a prominent feature in a multitude of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. nih.govmdpi.com This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a diverse range of biological targets. nih.gov The inherent structural rigidity and the capacity for functionalization at various positions make isoquinolinones versatile templates for the design of novel therapeutic agents. nih.gov Researchers have successfully developed isoquinoline-based compounds with anticancer, anti-inflammatory, and antimicrobial properties, underscoring the therapeutic potential embedded within this heterocyclic system. mdpi.com The continuous exploration of novel synthetic methodologies to access diversely functionalized isoquinolines and isoquinolinones remains an active area of research, aiming to expand the chemical space and unlock new therapeutic possibilities. nih.gov
Overview of Halogenated and Aminated Heterocyclic Systems in Chemical Research
The introduction of halogen atoms, particularly bromine, into heterocyclic systems is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties. Halogenation can enhance a compound's lipophilicity, thereby improving its ability to cross biological membranes. nih.gov Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that can influence ligand-receptor binding affinities. The presence of a bromine atom can also alter the metabolic stability of a compound, prolonging its duration of action. nih.gov
Similarly, the incorporation of an amino group into a heterocyclic framework can have profound effects on its properties. Amino groups can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological macromolecules. They also introduce a basic center, which can be important for salt formation and improving aqueous solubility. The amino group serves as a versatile synthetic handle, allowing for further structural modifications and the generation of compound libraries for structure-activity relationship (SAR) studies. Research on 3-aminoisoquinolin-1(2H)-one derivatives has highlighted the importance of this functional group in conferring anticancer activity. univ.kiev.uaresearchgate.net
Rationale for the Investigation of 3-Amino-4-bromoisoquinolin-1(2H)-one
The specific chemical structure of this compound combines the advantageous features of the isoquinolinone scaffold with the modulating effects of both bromine and amino substituents. The rationale for its investigation stems from the hypothesis that the interplay between these three components could lead to a molecule with unique chemical reactivity and potentially significant biological activity.
The bromine atom at the 4-position is expected to influence the electronic properties of the isoquinolinone ring system and could serve as a key site for further functionalization through cross-coupling reactions. The amino group at the 3-position is a known pharmacophore in related isoquinolinone structures, contributing to their anticancer properties. univ.kiev.uaresearchgate.net The combination of these functionalities on a single scaffold presents an opportunity to explore novel chemical space and develop compounds with potentially enhanced or novel therapeutic profiles.
Research Gaps and Future Directions in Isoquinolinone Chemistry
Despite the extensive research into isoquinolinone derivatives, significant research gaps remain. While many studies have focused on substitutions at various positions of the isoquinolinone ring, the specific substitution pattern of this compound appears to be underexplored in publicly available literature. A comprehensive investigation into its synthesis, characterization, and reactivity is a clear research gap.
Future directions in isoquinolinone chemistry should focus on the systematic exploration of such multi-substituted derivatives. Key areas for future investigation include:
Development of efficient and regioselective synthetic routes to access compounds like this compound. This could involve the exploration of novel catalytic methods or the optimization of existing multi-step syntheses.
Thorough investigation of the chemical reactivity of the title compound, particularly focusing on reactions involving the amino and bromo substituents. This would enable the synthesis of a diverse library of derivatives for biological screening.
Comprehensive evaluation of the biological activity of this compound and its derivatives against a wide range of therapeutic targets. Given the anticancer activity of related compounds, univ.kiev.uaresearchgate.net this would be a logical starting point.
Computational and structural biology studies to understand the mode of action and identify potential biological targets for active compounds.
Addressing these research gaps will undoubtedly lead to a deeper understanding of the structure-activity relationships within this important class of heterocyclic compounds and could pave the way for the discovery of new therapeutic agents.
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
3-amino-4-bromo-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H7BrN2O/c10-7-5-3-1-2-4-6(5)9(13)12-8(7)11/h1-4H,(H3,11,12,13) |
InChI Key |
XEUACWVQZMNUGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(NC2=O)N)Br |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 4 Bromoisoquinolin 1 2h One and Its Analogues
Retrosynthetic Analysis of the 3-Amino-4-bromoisoquinolin-1(2H)-one Core
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, readily available precursors. wikipedia.orgamazonaws.com For this compound, the analysis aims to simplify the complex structure by identifying key bonds that can be disconnected, corresponding to reliable forward-direction chemical reactions. icj-e.org
The primary disconnections for the this compound core are:
C-N and C-Br Bond Disconnections: The most straightforward approach involves disconnecting the exocyclic C-N and C-Br bonds. This suggests a precursor such as a di-halogenated isoquinolinone (e.g., 3,4-dibromoisoquinolin-1(2H)-one) or a 4-bromo-3-nitroisoquinolin-1(2H)-one. These intermediates could then be functionalized through nucleophilic substitution or reduction, respectively.
Ring Disconnection (Amide Bond): A disconnection of the amide bond (N2-C1) within the heterocyclic ring points to a substituted 2-vinylbenzoic acid derivative. Subsequent intramolecular amination or cyclization would form the isoquinolinone ring.
Ring Disconnection (C-C and C-N Bonds): A more comprehensive disconnection breaks the C4-C4a and N2-C3 bonds. This leads back to simpler benzene-derived starting materials, such as a 2-cyanobenzaldehyde (B126161) or a 2-carboxybenzonitrile derivative, which would require a multi-step process involving cyclization and functional group interconversions to assemble the target molecule.
This analysis reveals multiple potential synthetic routes, ranging from late-stage functionalization of a pre-formed isoquinolinone core to a convergent synthesis where the substituents are incorporated into the acyclic precursors before ring formation.
Classical and Modern Synthetic Routes to Isoquinolinones
The synthesis of the isoquinolinone skeleton is a well-established field, with numerous methods developed over the years. These can be broadly categorized into classical cyclization reactions and modern transition-metal-catalyzed approaches.
Cyclization Reactions for Isoquinolinone Ring Formation
The formation of the isoquinolinone ring is the cornerstone of any synthesis of this compound. Various cyclization strategies have been developed to construct this bicyclic system.
Classical Methods: Traditional approaches often require harsh conditions but are still widely used for their reliability. acs.org Key examples include:
Bischler–Napieralski Reaction: This involves the acid-catalyzed cyclization of a β-phenylethylamine amide to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline (B145761) or isoquinolinone. pharmaguideline.com
Pomeranz–Fritsch Reaction: An acid-catalyzed cyclization of a benzalaminoacetal yields the isoquinoline nucleus. acs.orgorganicreactions.org While primarily used for isoquinolines, modifications can lead to isoquinolinone derivatives.
Pictet–Spengler Synthesis: This reaction condenses a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure to produce a tetrahydroisoquinoline, a precursor that can be further oxidized. acs.orgpharmaguideline.com
Modern Methods: Contemporary synthetic chemistry offers milder and more efficient routes, often employing transition-metal catalysts. These methods provide greater functional group tolerance and regioselectivity.
Palladium-Catalyzed Reactions: Palladium catalysts can be used in tandem reactions, such as the allylation and intramolecular amination of a benzylamine (B48309) with allyl acetate (B1210297), to afford the isoquinoline scaffold. nih.gov Another approach involves the coupling of an o-iodobenzaldehyde imine with a terminal acetylene, followed by a copper-catalyzed cyclization. organic-chemistry.org
Copper-Catalyzed Annulation: Copper(II) has been used to catalyze the annulation of hydrazine (B178648) adducts with activated alkynes, proceeding through ortho C-H activation to yield isoquinoline derivatives. nih.gov
Rhodium(III)-Catalyzed C-H Activation: A one-pot synthesis can be achieved through the rhodium(III)-catalyzed C-H bond activation of an in-situ generated oxime, followed by cyclization with an internal alkyne to rapidly assemble multisubstituted isoquinolines. organic-chemistry.org
Silver-Catalyzed Cyclization: The cyclization of 2-alkynyl benzyl (B1604629) azides, catalyzed by silver, provides an efficient pathway to substituted isoquinolines under relatively mild conditions. acs.org
| Method | Catalyst/Reagent | Key Precursors | Typical Conditions | Reference |
|---|---|---|---|---|
| Bischler–Napieralski | Lewis Acid (e.g., POCl₃, P₂O₅) | Acylated β-phenylethylamine | High Temperature | pharmaguideline.com |
| Pomeranz–Fritsch | Strong Acid (e.g., H₂SO₄) | Benzalaminoacetal | Acid-catalyzed | organicreactions.org |
| Pd-Catalyzed Tandem Reaction | Palladium Complex | Benzylamine, Allyl Acetate | Mild | nih.gov |
| Cu-Catalyzed Annulation | Copper(II) | Hydrazine adduct, Alkyne | C-H Activation | nih.gov |
| Rh-Catalyzed C-H Activation | Rhodium(III) Complex | Oxime, Alkyne | Mild, oxidant-free | organic-chemistry.org |
| Ag-Catalyzed Cyclization | Silver Salt (e.g., AgSbF₆) | 2-Alkynyl Benzyl Azide | Moderate Temperature | acs.org |
Introduction of Halogen and Amino Substituents
Once the isoquinolinone core is formed, the introduction of the bromine and amino groups at the C4 and C3 positions, respectively, is required. This can be achieved through direct functionalization of the heterocyclic ring.
The regioselective introduction of a bromine atom onto the isoquinoline ring system is highly dependent on the reaction conditions and the existing substituents. Halogenation at the C4 position of an isoquinoline is possible, though it can be challenging to control. researchgate.net For isoquinolin-1(2H)-ones, the electron-donating nature of the amide nitrogen can influence the position of electrophilic attack.
Direct bromination of the isoquinoline nucleus can be achieved using reagents like N-Bromosuccinimide (NBS) in concentrated sulfuric acid. researchgate.net However, the reactivity of isoquinolin-1(2H)-one differs from that of isoquinoline itself. The presence of the carbonyl group at C1 deactivates the heterocyclic ring towards electrophilic substitution, while the nitrogen lone pair can direct substitution to the benzene (B151609) ring. Therefore, achieving selective C4 bromination often requires a more nuanced strategy, potentially involving directed metalation followed by quenching with an electrophilic bromine source.
Introducing an amino group at the C3 position of an isoquinolin-1(2H)-one can be accomplished through several methods. A common strategy involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the C3 position. For instance, a 3-bromoisoquinolin-1(2H)-one could react with an amine source. The reaction of 3-bromoisoquinoline (B184082) with sodium amide is known to proceed through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. iust.ac.ir
Another approach involves the amination of isoquinoline-N-oxides. Treatment of an isoquinoline-N-oxide with an activating agent like triflic anhydride (B1165640) in the presence of an amine can lead to the formation of aminoisoquinolines. researchgate.net This method could be adapted for isoquinolinone-N-oxide precursors. A classical method for amination is the displacement of a bromine atom using ammonia, often catalyzed by a copper salt at high temperatures and pressures, as demonstrated in the synthesis of 4-aminoisoquinoline (B122460) from 4-bromoisoquinoline (B23445). prepchem.com
Novel Synthetic Strategies for this compound
Modern synthetic efforts focus on developing more convergent and efficient routes that build the target molecule with the required substituents already in place or introduced during a cascade sequence. While a direct, one-pot synthesis for this compound is not prominently described, novel strategies can be proposed based on recent advances in heterocyclic chemistry.
One potential strategy involves a multicomponent reaction. For example, a three-component cascade coupling reaction involving a 3-haloisoquinoline, an haloalkane, and a carbon nucleophile has been reported for the synthesis of disubstituted 3-isoquinolinone derivatives. researchgate.net A similar logic could be applied by designing a reaction that incorporates an amino and a bromo substituent.
Another approach could adapt methodologies used for analogous heterocyclic systems. For instance, the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones has been achieved via a microwave-assisted tandem process starting from substituted anthranilic acids. mdpi.com A similar strategy starting from a suitably substituted 2-carboxyphenylacetonitrile could potentially lead to the desired isoquinolinone core with the amino group already installed at C3, followed by a selective C4-bromination.
Furthermore, a photo-induced carbamoyl (B1232498) radical cascade amidation/cyclization has been developed to synthesize amide-functionalized isoquinoline-1,3-diones. rsc.org The advancement of radical-mediated reactions could open new pathways for the direct synthesis of complex isoquinolinones by allowing for the formation of multiple bonds in a single, controlled step.
Palladium-Catalyzed Cross-Coupling Reactions for Bromination and Amination
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of complex heterocyclic molecules, including isoquinolinone derivatives. These reactions are instrumental in introducing both the bromo and amino functionalities onto the heterocyclic core. The synthesis can proceed through different pathways, such as the bromination of a pre-formed isoquinolinone followed by amination, or the construction of the ring from already functionalized precursors.
Strategies often involve the use of a palladium catalyst to facilitate the coupling of an aryl halide or triflate with an amine (Buchwald-Hartwig amination) or to construct the heterocyclic ring system itself via C-H activation or other coupling mechanisms. rsc.orgrsc.org For instance, the amination of bromo-substituted benzo-fused heterocycles has been successfully achieved using catalytic systems like Pd2dba3·CHCl3 paired with specialized phosphine (B1218219) ligands such as Xantphos or 2-[di(tert-butyl)phosphino]biphenyl. researchgate.net These reactions typically require a base, such as sodium tert-butoxide (t-BuONa), and are conducted in an inert solvent like toluene (B28343) at elevated temperatures. researchgate.net
Similarly, palladium catalysts are employed for C-C bond formation in reactions like the Suzuki, Heck, and Sonogashira couplings, which can be adapted to build the isoquinolinone scaffold before or after the introduction of the key functional groups. nih.govmdpi.commdpi.com For example, the synthesis of 4-bromoisoquinolin-1(2H)-one derivatives has been achieved through a palladium-bromide-catalyzed cyclization of 2-alkynyl benzyl azides. researchgate.net This approach highlights the versatility of palladium catalysts in facilitating halogenation and cyclization in a single conceptual framework.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Application | Yield (%) | Ref |
| Pd₂(dba)₃ | 2-(Di-tert-butylphosphino)biphenyl | t-BuONa | Toluene | 100 | Amination of Bromoindoles | 74-83 | researchgate.net |
| Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Toluene/Water | 115 | Suzuki Coupling | High | mdpi.com |
| PdBr₂ | None | N/A | ClCHCHCl/H₂O | 80 | Bromination/Cyclization | 40-78 | researchgate.net |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMF | 100-140 | Heck Coupling | Good | mdpi.com |
Metal-Free Catalysis in Isoquinolinone Synthesis
In response to the cost and potential toxicity of heavy metals, metal-free catalytic systems have emerged as an attractive and sustainable alternative. For the synthesis of isoquinolinones, these methods often rely on the use of strong bases, iodine, or tandem reactions initiated by the generation of reactive intermediates like arynes. bohrium.com
One notable metal-free approach is the intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles, which provides an efficient route to 3-aminoisoquinolines. researchgate.net Another strategy involves the reaction of arynes with oxazoles in a tandem sequence to construct 4-amino isoquinolin-1(2H)-ones. bohrium.com Molecular iodine has also been employed as a mild Lewis acid to mediate the intramolecular electrophilic aromatic cyclization of primary allylamines, yielding quinoline (B57606) derivatives under metal-free conditions. organic-chemistry.org This method is advantageous for its environmental friendliness and use of readily available reagents. organic-chemistry.org Furthermore, photocatalysis using stable covalent organic frameworks (COFs) has been developed for metal-free α-amino C-H annulation to access heterocyclic compounds. nih.gov
Intramolecular Cyclization and Transannulation Approaches
Intramolecular cyclization is a powerful strategy for constructing the bicyclic isoquinolinone core. These reactions form a new ring by creating a bond between two atoms within the same molecule. A variety of reagents and catalysts can initiate these cyclizations. For example, palladium(II) can catalyze the cyclization of 2-(1-alkynyl)arylaldimines to form isoquinolines. nih.gov
Acid-catalyzed intramolecular cyclization is also a common method. For instance, bioactive tricyclic quinazolines can be synthesized in high yields through the formic acid-catalyzed intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. nih.gov Radical cyclization provides another pathway, offering access to 1-alkylisoquinolines from isocyanide building blocks under milder conditions than traditional methods like the Bischler-Napieralski reaction. thieme.de
Transannulation is a related process where one heterocyclic ring is converted into another. An efficient method for constructing 3-aminoisoquinolines involves a metal-free one-pot intramolecular transannulation of 1-sulfonyl-4-(2-aminomethylphenyl)-1,2,3-triazoles. researchgate.net
Multi-Component Reactions for Isoquinolinone Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.com This approach offers significant advantages, including operational simplicity, reduced waste, and the ability to rapidly generate libraries of structurally diverse molecules. researchgate.net
For the synthesis of isoquinolinone-related scaffolds, several MCRs are applicable. The Castagnoli–Cushman reaction, for example, has been used to synthesize a collection of 3,4-dihydroisoquinolin-1(2H)-one derivatives. nih.gov Other well-known MCRs, such as the Ugi and Passerini reactions, are versatile tools for creating complex nitrogen-containing heterocycles and can be adapted for the synthesis of isoquinolinone precursors. nih.govnih.gov These reactions typically proceed through the formation of key intermediates like imines or α-amino nitriles, which then undergo further transformations to build the final heterocyclic product. nih.gov The convergence and high bond-forming efficiency of MCRs make them a powerful strategy for the assembly of the isoquinolinone scaffold. nih.gov
Optimization of Reaction Conditions and Yield for this compound Synthesis
The successful synthesis of this compound hinges on the careful optimization of reaction parameters. Key factors that significantly influence reaction outcomes, including yield and purity, are the choice of solvent, reaction temperature, and pressure.
Solvent Effects
The solvent plays a critical role in chemical synthesis by affecting reactant solubility, reaction rates, and even the reaction pathway. In the synthesis of isoquinoline and quinoline derivatives, a range of solvents has been explored to optimize yields.
For copper-catalyzed reactions leading to 4-aminoquinolines, dichloromethane (B109758) (CH2Cl2) often provides better yields compared to other solvents like chloroform, THF, dioxane, acetonitrile (B52724), and DMF. frontiersin.org In palladium-catalyzed intermolecular cyclizations, 1,2-dichloroethane (B1671644) (DCE) has been identified as an optimal solvent. frontiersin.org For certain coupling reactions, biphasic systems such as toluene and water are used, often in conjunction with a phase-transfer catalyst to facilitate the reaction between components in different phases. mdpi.com In some cases, solvent-free conditions are employed, particularly in MCRs, which aligns with the principles of green chemistry by reducing environmental impact. researchgate.net The choice of solvent can be critical; for instance, in the synthesis of certain 4-aminoquinolines, a significant decrease in yield was observed when switching from benzene to more polar and protic solvents like DMSO or methanol. frontiersin.org
| Reaction Type | Optimal Solvent(s) | Sub-optimal/Ineffective Solvents | Ref |
| Copper(I) Catalyzed Amination | Dichloromethane | Chloroform, THF, Dioxane, Acetonitrile, DMF | frontiersin.org |
| Palladium-Catalyzed Cyclization | 1,2-Dichloroethane (DCE) | N/A | frontiersin.org |
| Suzuki Cross-Coupling | Toluene/Water (biphasic) | N/A | mdpi.com |
| 2H-Indazole Coupling | Benzene | DMSO, Methanol, Water | frontiersin.org |
Temperature and Pressure Influences
Temperature is a fundamental parameter for controlling reaction kinetics. Many synthetic steps in the formation of isoquinolinones require heating to proceed at a reasonable rate. Reflux conditions are common, with temperatures often ranging from 80 °C to 115 °C or higher, depending on the solvent's boiling point. mdpi.comresearchgate.netfrontiersin.org For example, a palladium-catalyzed cyclization to form 4-bromoisoquinolin-1(2H)-one is performed at 80 °C, while certain Suzuki couplings are run at 115 °C. mdpi.comresearchgate.net
In some instances, specific temperature control is crucial. Continuous-flow synthesis platforms allow for precise temperature management at different stages of a reaction sequence. For example, in the synthesis of 3-amino-4-amidoximinofurazan, optimal temperatures for nitrosation, neutralization, oximation, and cyclization were found to be 15 °C, 15 °C, 25 °C, and 115 °C, respectively. rsc.org
Pressure can also be a key variable, particularly when dealing with volatile reagents or when a reaction needs to be carried out above the solvent's atmospheric boiling point. The use of a sealed autoclave is indicative of reactions run under elevated pressure. A notable example is the synthesis of 4-aminoisoquinoline from 4-bromoisoquinoline and concentrated ammonium (B1175870) hydroxide, which is heated in an autoclave at 165-170 °C for 16 hours, demonstrating the use of high temperature and pressure to drive the nucleophilic substitution. prepchem.com
Catalyst Loading and Ligand Design
The synthesis of isoquinolinone scaffolds frequently relies on transition-metal catalysis, particularly with palladium. Catalyst loading and ligand design are critical parameters that significantly influence reaction efficiency, yield, and selectivity. In the palladium-catalyzed synthesis of isoquinolinones and their analogues, optimization of these factors is key to achieving desired outcomes. For instance, atom-economical methods involving ligand-free palladium catalysis for C-H and N-H double activation have been developed to produce a range of isoquinolinones in good to excellent yields. nih.gov
The choice of ligand is paramount in tuning the reactivity and selectivity of the metal catalyst. In processes like the Larock isoquinoline synthesis, which constructs 3,4-disubstituted isoquinolines, the ligand plays a crucial role. While this specific reaction leads to isoquinolines rather than isoquinolinones, the principles of ligand design are transferable. For example, in the development of an asymmetric variant, various chiral ligands are screened to induce enantioselectivity. acs.org The use of bidentate phosphine ligands, such as BINAP derivatives, is common in controlling the geometry and electronic properties of the catalytic complex. acs.org
Furthermore, catalyst systems are often optimized by screening different palladium sources (e.g., Pd(OAc)₂, Pd(CH₃CN)₂Cl₂), oxidants, and bases. acs.orgmdpi.com The loading of the catalyst is typically minimized to reduce costs and residual metal content in the final product, without compromising the reaction rate and conversion.
Table 1: Effect of Ligand and Base on Asymmetric Larock Isoquinoline Synthesis (Analogue)
| Entry | Catalyst | Ligand | Base | Solvent | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | (R)-Binap | K₃PO₄ | PhCl | 20 | 60:20 |
| 2 | Pd(OAc)₂ | (R)-Binap | K₂CO₃ | PhCl | 55 | 65:35 |
| 3 | Pd(OAc)₂ | (R)-Binap | Cs₂CO₃ | PhCl | 75 | 75:25 |
| 4 | Pd(OAc)₂ | (R)-Binap | Cs₂CO₃ | Toluene | 68 | 72:28 |
| 5 | Pd(OAc)₂ | (R)-Binap | Cs₂CO₃ | DCM | 65 | 77.5:22.5 |
This table is adapted from a study on the synthesis of axially chiral 3,4-disubstituted isoquinolines and serves as an example of catalyst and ligand optimization. acs.org
Stereoselective Synthesis of Chiral this compound Analogues
The synthesis of chiral molecules is of significant interest in medicinal chemistry. For analogues of this compound, chirality can be introduced at various positions, leading to stereoisomers with potentially different biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer preferentially.
One major strategy involves the enantioselective reduction of a prochiral precursor, such as a 3,4-dihydroisoquinolinone. nih.gov This can be achieved through:
Chiral Hydride Reducing Agents: Utilizing reducing agents that have been pre-complexed with chiral ligands.
Catalytic Asymmetric Hydrogenation: Employing a transition metal catalyst (e.g., Rhodium, Ruthenium, Iridium) coordinated to a chiral ligand to deliver hydrogen stereoselectively.
Use of Chiral Auxiliaries: Attaching a chiral group to the substrate, which directs the stereochemical outcome of a subsequent reaction, and is then removed.
Axially chiral isoquinolines represent another important class of stereoisomeric compounds and have been employed as ligands in asymmetric synthesis. acs.org The development of catalytic enantioselective methods to access these frameworks is an active area of research. The first asymmetric Larock isoquinoline synthesis was developed using a Pd(OAc)₂/Walphos catalyst system to generate axially chiral 3,4-disubstituted isoquinolines with excellent enantioselectivities. acs.org While this method produces isoquinolines, similar strategies involving transition metal catalysis with chiral ligands could potentially be adapted for the stereoselective synthesis of chiral isoquinolinone analogues.
Green Chemistry Principles in the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of this compound is essential for developing sustainable and environmentally friendly processes. beilstein-journals.org This involves a holistic approach to minimize hazards, pollution, and waste while maximizing resource efficiency. nih.gov
Key green chemistry considerations include:
Solvent Selection: Traditional organic solvents like DMF are often effective but pose environmental and health risks. The substitution with greener solvents is a primary goal. Solvents like ethyl acetate (EtOAc), tetrahydrofuran (B95107) (THF), and acetonitrile (ACN) are considered more environmentally benign alternatives. unibo.it Water is the most ideal green solvent, and developing reactions that can proceed in aqueous media is highly desirable. semanticscholar.org
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Atom-economical reactions, such as C-H activation and annulation, are preferable as they reduce the formation of byproducts. nih.govmdpi.com
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can enable reactions to proceed with higher efficiency and under milder conditions, often replacing stoichiometric reagents that generate significant waste. unibo.it The use of recyclable catalysts, such as Pd/C, further enhances the green credentials of a synthetic process. unibo.it
Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. beilstein-journals.org The development of highly active catalysts can help lower the energy barrier of reactions, allowing them to proceed under milder conditions.
One-Pot and Multicomponent Reactions: Combining multiple reaction steps into a single pot (one-pot synthesis) or using multicomponent reactions (MCRs) can significantly reduce solvent usage, purification steps, and waste generation. nih.gov
By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable, safer, and more cost-effective.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Palladium(II) acetate (Pd(OAc)₂) |
| Dichlorobis(acetonitrile)palladium(II) (Pd(CH₃CN)₂Cl₂) |
| (R)-BINAP |
| Walphos |
| Potassium phosphate (B84403) (K₃PO₄) |
| Potassium carbonate (K₂CO₃) |
| Cesium carbonate (Cs₂CO₃) |
| Chlorobenzene (PhCl) |
| Toluene |
| Dichloromethane (DCM) |
| N,N-Dimethylformamide (DMF) |
| Ethyl acetate (EtOAc) |
| Tetrahydrofuran (THF) |
| Acetonitrile (ACN) |
Advanced Characterization Techniques for 3 Amino 4 Bromoisoquinolin 1 2h One and Its Derivatives
High-Resolution Mass Spectrometry for Metabolite and Adduct Identification
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is an indispensable tool for identifying metabolites and reactive adducts of 3-Amino-4-bromoisoquinolin-1(2H)-one. ijpras.comthermofisher.compharmaron.com The high mass accuracy (typically <5 ppm) of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the determination of elemental compositions for parent ions and their fragments, which is critical for structural confirmation of unknown metabolites. ijpras.comnih.gov
In metabolic studies, both Phase I and Phase II transformations can be identified. Phase I metabolism might involve oxidation, resulting in hydroxylated derivatives, while Phase II metabolism would typically involve conjugation with polar molecules to facilitate excretion.
A significant metabolic pathway for bromo-aromatic compounds involves the formation of glutathione (B108866) (GSH) adducts. nih.govnih.gov The electrophilic carbon atom bearing the bromine atom is susceptible to nucleophilic attack by the thiol group of glutathione, leading to the displacement of the bromide ion. nih.gov This process can be indicative of the formation of reactive intermediates. HRMS can readily identify such adducts by detecting the characteristic mass shift corresponding to the addition of a glutathionyl moiety (+305.0682 Da). Tandem MS (MS/MS) experiments on the adducted ion can then provide structural confirmation by identifying fragment ions characteristic of the glutathione peptide backbone. sygnaturediscovery.com
Below is a hypothetical table of potential metabolites and adducts of this compound that could be identified using HRMS.
| Putative Metabolite/Adduct | Transformation | Mass Change (Da) | Expected Exact Mass [M+H]⁺ |
|---|---|---|---|
| Parent Compound | - | - | 240.9814 / 242.9794 |
| Hydroxylated Metabolite | Oxidation (+O) | +15.9949 | 256.9763 / 258.9743 |
| Glucuronide Conjugate | Glucuronidation (+C₆H₈O₆) | +176.0321 | 417.0135 / 419.0115 |
| Glutathione Adduct | Substitution of Br with GSH | +226.0888 | 467.0702 |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Advanced NMR techniques are paramount for the complete and unambiguous structural assignment of this compound and for probing its dynamic and interactive properties.
While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR experiments are essential for confirming the complex structure of substituted isoquinolinones. researchgate.net
¹H-¹H Correlation Spectroscopy (COSY) is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the aromatic protons on the benzo-fused ring, allowing for their sequential assignment. emerypharma.comyoutube.com
Heteronuclear Single Quantum Coherence (HSQC) correlates proton signals with the signals of directly attached carbon atoms. This experiment is crucial for assigning the carbon signals of the protonated aromatic and heterocyclic rings.
The following table summarizes the expected key HMBC correlations that would be used to confirm the structure of this compound.
| Proton (Position) | Expected Key HMBC Correlations (Carbon Position) | Information Gained |
|---|---|---|
| H-5 | C-7, C-8a, C-4 | Confirms position adjacent to the ring junction. |
| H-8 | C-6, C-4a | Confirms position adjacent to the ring junction. |
| NH₂ (Position 3) | C-4, C-1 | Confirms position of the amino group. |
| NH (Position 2) | C-1, C-8a | Confirms the lactam structure and connectivity. |
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying different crystalline structures (polymorphs). nih.govresearchgate.netsemanticscholar.org Polymorphs can have different physical properties, and ssNMR can readily distinguish between them. irispublishers.comnih.gov Because the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, subtle differences in molecular packing or conformation between polymorphs will result in distinct sets of signals in the ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) spectrum. For this compound, the signals of the carbonyl carbon (C-1) and the carbon bearing the bromine (C-4) would be particularly sensitive to changes in intermolecular interactions, such as hydrogen bonding involving the amide and amine groups.
| Carbon Position | Hypothetical ¹³C Chemical Shift (ppm) - Polymorph A | Hypothetical ¹³C Chemical Shift (ppm) - Polymorph B | Rationale for Difference |
|---|---|---|---|
| C-1 (C=O) | 162.5 | 164.8 | Different hydrogen bonding strength/pattern to the carbonyl oxygen. |
| C-3 (C-NH₂) | 145.2 | 144.1 | Variation in hydrogen bonding involving the amino group. |
| C-4 (C-Br) | 98.8 | 100.1 | Changes in intermolecular contacts and local electronic environment. |
| C-8a | 138.1 | 139.5 | Altered ring stacking and packing affecting the aromatic system. |
NMR spectroscopy is a versatile tool for studying the binding of small molecules like this compound to biological macromolecules, such as proteins. researchgate.netnih.gov Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) are particularly useful.
Saturation Transfer Difference (STD) NMR: This ligand-observed experiment identifies which protons of a small molecule are in close proximity to a protein receptor. acs.orgnih.govnih.govspringernature.com By irradiating signals from the protein, saturation is transferred via spin diffusion to the bound ligand. When the ligand dissociates, it carries this saturation information with it, leading to a decrease in signal intensity for the protons closest to the binding interface. The resulting STD spectrum reveals the "binding epitope" of the ligand. glycopedia.eu For an isoquinolinone inhibitor, this could highlight which part of the molecule (e.g., the bromophenyl region or the lactam moiety) makes the most intimate contact with the target protein. nih.gov
Chemical Shift Perturbation (CSP): This is a protein-observed technique where a ¹H-¹⁵N HSQC spectrum of an isotope-labeled protein is recorded in the presence and absence of the ligand. nih.gov Ligand binding causes changes in the chemical environment of amino acid residues in the binding pocket, leading to shifts in the positions of their corresponding amide signals in the HSQC spectrum. Mapping these shifts onto the protein's structure reveals the location of the binding site.
X-ray Crystallography of this compound and its Co-complexes
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for a molecule, including precise bond lengths, bond angles, and details of intermolecular interactions in the solid state. nih.gov While a crystal structure for this compound itself is not publicly available, analysis of closely related amino-isoquinoline derivatives reveals key structural features. researchgate.net
The crystal packing of such compounds is typically dominated by hydrogen bonds. For this compound, the amine (-NH₂) and amide (N-H) groups would act as hydrogen bond donors, while the carbonyl oxygen (C=O) and the nitrogen of the amino group would act as acceptors. These interactions would likely form extensive networks, such as chains or sheets, defining the supramolecular architecture. The planarity of the isoquinolinone ring system would also facilitate π-π stacking interactions between adjacent molecules.
In a co-complex, for instance with a metal ion, the amino and carbonyl groups could act as a bidentate ligand, leading to the formation of coordination complexes with specific geometries. georgiasouthern.edu
The table below presents representative crystallographic data for a related amino-isoquinoline derivative to illustrate the type of information obtained.
| Parameter | Typical Value | Significance |
|---|---|---|
| C=O Bond Length | ~1.24 Å | Confirms double bond character of the carbonyl group. |
| C-N (amide) Bond Length | ~1.38 Å | Indicates partial double bond character due to resonance. |
| C-Br Bond Length | ~1.90 Å | Standard length for a C(sp²)-Br bond. |
| N-H···O Hydrogen Bond | ~2.9 Å | Indicates strong intermolecular hydrogen bonding, key to crystal packing. |
| Dihedral Angle (between rings) | < 5° | Shows the high degree of planarity in the fused ring system. |
Circular Dichroism (CD) Spectroscopy for Chiral Analogues
This compound is an achiral molecule. However, chiral derivatives can be synthesized, and Circular Dichroism (CD) spectroscopy is the primary technique for studying their chiroptical properties. nih.govarxiv.org Chirality could be introduced by adding a stereocenter to a substituent or by creating a situation of restricted rotation around a single bond, leading to stable atropisomers. beilstein-journals.orgnih.gov
For example, N-alkylation of the lactam nitrogen with a chiral group would produce a chiral analogue. Alternatively, introducing a bulky substituent at a position that hinders rotation around a key single bond could create atropisomers, which are stereoisomers resulting from hindered rotation. beilstein-journals.org
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. arxiv.org A chiral molecule will produce a characteristic CD spectrum with positive or negative peaks (known as Cotton effects) at the wavelengths of its UV-Vis chromophores. nih.gov The isoquinolinone core is a strong chromophore. The sign and intensity of the Cotton effects in the CD spectrum of a chiral analogue would be directly related to its absolute configuration. Theoretical calculations using time-dependent density functional theory (TD-DFT) can be used to predict the CD spectrum for a given enantiomer, allowing for the assignment of the absolute configuration by comparing the calculated spectrum with the experimental one. nih.gov This is a powerful method for stereochemical analysis of chiral isoquinoline (B145761) alkaloids and their synthetic analogues. nih.govpensoft.net
Advanced Chromatographic Method Development (e.g., LC-MS/MS for mechanistic studies)
The study of this compound and its derivatives, particularly in the context of their potential as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), necessitates the development of highly sensitive and specific analytical methods. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as an indispensable tool for detailed mechanistic and pharmacokinetic studies of such compounds. researchgate.netjournaljpri.com The development of a robust LC-MS/MS method allows for the precise quantification of the parent compound and its metabolites in complex biological matrices, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
A typical LC-MS/MS method for a compound like this compound would involve careful optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve the desired sensitivity, selectivity, and speed of analysis. uu.nl
Chromatographic Separation
The separation of this compound and its potential metabolites is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). UHPLC is often preferred for its higher resolution, increased sensitivity, and faster analysis times. ijpsjournal.com
A C18 reversed-phase column is a common choice for the separation of such moderately polar compounds. umb.edunih.gov The mobile phase usually consists of a mixture of an aqueous solution containing a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netjournaljpri.com The acid helps to improve the peak shape and ionization efficiency of the analyte. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of compounds with varying polarities. uomustansiriyah.edu.iq
Table 1: Illustrative UHPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 5% B to 95% B over 5 minutes |
Mass Spectrometric Detection
For detection and quantification, a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is commonly utilized. journaljpri.com The ESI source converts the analyte molecules eluting from the LC column into gas-phase ions.
The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode to enhance selectivity and sensitivity. journaljpri.com In MRM, the first quadrupole (Q1) is set to select the precursor ion (the protonated molecule, [M+H]⁺) of the analyte. This precursor ion is then fragmented in the second quadrupole (Q2), which acts as a collision cell. The third quadrupole (Q3) is then set to monitor a specific fragment ion (product ion) that is characteristic of the analyte. The presence of the bromine atom in this compound results in a characteristic isotopic pattern ([M]+ and [M+2]+) which can be used for identification. nih.govreddit.com
Table 2: Hypothetical MRM Transitions for this compound and a Potential Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 254.9/256.9 | 198.0 | 25 |
| Hydroxylated Metabolite | 270.9/272.9 | 214.0 | 28 |
Application in Mechanistic Studies
The developed LC-MS/MS method can be applied to various in vitro and in vivo mechanistic studies. For instance, it can be used to:
Determine enzyme kinetics: By incubating the compound with liver microsomes or recombinant enzymes, the rate of metabolism can be measured, and kinetic parameters such as Kₘ and Vₘₐₓ can be determined.
Identify metabolites: By analyzing samples from in vitro metabolism studies or from in vivo samples (e.g., plasma, urine), the chemical structures of metabolites can be elucidated. High-resolution mass spectrometry can be particularly useful for this purpose. jsmcentral.org
Investigate drug-drug interactions: The method can be used to assess the potential of this compound to inhibit or induce drug-metabolizing enzymes.
Support pharmacokinetic studies: The validated method can be used to quantify the concentration of the compound and its metabolites in biological samples from animal or human studies over time, allowing for the determination of key pharmacokinetic parameters. journaljpri.com
Q & A
Q. Key Considerations :
- Reaction temperature and solvent polarity significantly impact yield. Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency in cascade syntheses .
- Purification often involves column chromatography with ethyl acetate/petroleum ether mixtures .
How is the structure of this compound characterized?
Basic Question
Structural confirmation relies on:
- X-ray Crystallography : Determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds N–H⋯O) .
- Spectroscopy :
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 255 for C₉H₇BrN₂O) validate molecular weight .
What factors influence the regioselectivity in bromination reactions of isoquinolinone derivatives?
Advanced Question
Regioselectivity is governed by:
- Electronic Effects : Electron-rich positions (e.g., para to existing substituents) favor electrophilic bromination. The 4-position in isoquinolinone is activated due to resonance stabilization from the carbonyl group .
- Steric Hindrance : Bulky substituents at adjacent positions can divert bromination to less hindered sites.
- Catalyst/Solvent Systems : Polar solvents (e.g., acetic acid) stabilize intermediates, while Lewis acids like FeBr₃ enhance electrophilic substitution .
Case Study : Bromination of 4-hydroxyisoquinolin-1(2H)-one yields 4-bromo derivatives with >90% regioselectivity under optimized conditions .
How can transition metal-free cascade reactions be optimized for synthesizing substituted isoquinolinones?
Advanced Question
Optimization strategies include:
- Solvent Selection : DMSO increases reaction rates and yields (e.g., 89% yield for 3a at room temperature) by stabilizing intermediates via dipole interactions .
- Catalyst Loading : Reducing t-BuOK from 20 mol% to 10 mol% lowers 3a yield from 89% to 24%, indicating its critical role in deprotonation and cyclization .
- Temperature Control : Lower temperatures (e.g., 60°C) favor isoquinolinone formation, while higher temperatures promote side products like dihydroisobenzoquinoline .
Methodological Insight : Use kinetic vs. thermodynamic control to steer reaction pathways. For example, THF at RT favors isoquinolinone, whereas THF at 80°C shifts selectivity toward dihydroisobenzoquinoline .
What spectroscopic methods are used to confirm the purity of this compound?
Basic Question
- HPLC : Retention time comparison with standards ensures >95% purity.
- TLC : Ethyl acetate/hexane (3:7) systems monitor reaction progress and spot impurities .
- Elemental Analysis : Matches calculated C, H, N, Br percentages (e.g., C₉H₇BrN₂O: C 42.38%, H 2.76%) .
Discuss the role of solvent polarity in the synthesis of isoquinolinone derivatives via cascade reactions.
Advanced Question
Solvent polarity dictates reaction pathways:
- Polar Aprotic Solvents (DMSO, DMF) : Stabilize ionic intermediates, accelerating cyclization. In DMSO, 3a yield reaches 63% due to enhanced nucleophilicity of intermediates .
- Non-Polar Solvents (Toluene, THF) : Favor alternative pathways via radical or neutral intermediates, reducing isoquinolinone yields. For example, THF yields 24% 3a vs. 89% in DMSO .
- Protic Solvents (Ethanol) : Hydrogen bonding disrupts transition states, leading to incomplete reactions .
Experimental Design Tip : Screen solvents with varying polarity indices (e.g., DMSO: 49.0, THF: 37.4) to identify optimal conditions .
How do steric and electronic effects influence the biological activity of this compound derivatives?
Advanced Question
- Electronic Effects : Electron-withdrawing groups (e.g., Br) enhance electrophilic interactions with biological targets, potentially increasing antitumor activity .
- Steric Effects : Bulky substituents at the 3-amino position can hinder binding to enzyme active sites. For example, methyl groups reduce inhibitory potency against kinase targets .
Validation : Molecular docking studies correlate planarity and hydrogen-bonding capacity (from NH₂ and C=O groups) with enhanced binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
